molecular formula C13H16N2O2S B245310 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole

1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole

Cat. No. B245310
M. Wt: 264.35 g/mol
InChI Key: VWLMUZTZVLPWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole, also known as SB203580, is a chemical compound that belongs to the class of pyridine and imidazole derivatives. The compound is widely used in scientific research to study various physiological and biochemical processes in cells and tissues.

Mechanism of Action

The mechanism of action of 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole involves the inhibition of the ATP-binding site of p38 MAPK. This leads to the suppression of downstream signaling pathways such as the activation of transcription factors and the production of cytokines. The inhibition of p38 MAPK by 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole depend on the specific cellular and tissue context. In general, the inhibition of p38 MAPK by 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, the inhibition of p38 MAPK has been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Finally, the inhibition of p38 MAPK has been shown to have neuroprotective effects by reducing the production of free radicals and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole in lab experiments include its high selectivity for p38 MAPK, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications. However, the limitations of using 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole has a wide range of potential future directions in scientific research. Some possible future directions include the development of more potent and selective inhibitors of p38 MAPK, the investigation of the role of p38 MAPK in various diseases such as Alzheimer's disease and diabetes, and the development of targeted therapies using p38 MAPK inhibitors. Additionally, the combination of p38 MAPK inhibitors with other therapeutic agents such as chemotherapy and radiation therapy may have synergistic effects in the treatment of cancer.

Synthesis Methods

The synthesis of 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole involves the reaction of 1H-imidazole with 5-isopropyl-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature or under reflux conditions. The final product is obtained by purification using column chromatography or recrystallization.

Scientific Research Applications

1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole is widely used in scientific research as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This protein kinase plays a crucial role in various cellular processes such as inflammation, cell differentiation, and apoptosis. The inhibition of p38 MAPK by 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole has been shown to have therapeutic potential in various diseases such as cancer, rheumatoid arthritis, and neurodegenerative disorders.

properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylphenyl)sulfonylimidazole

InChI

InChI=1S/C13H16N2O2S/c1-10(2)12-5-4-11(3)13(8-12)18(16,17)15-7-6-14-9-15/h4-10H,1-3H3

InChI Key

VWLMUZTZVLPWAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2

Origin of Product

United States

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